molecular formula C18H13N3OS2 B2806973 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 854002-66-7

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2806973
CAS No.: 854002-66-7
M. Wt: 351.44
InChI Key: MWTMTXCSFHQDEH-GDNBJRDFSA-N
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Description

“(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one” is a compound that contains a benzo[d]imidazol-2-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of compounds containing a benzo[d]imidazol-2-yl group can be achieved via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .


Molecular Structure Analysis

The molecular structure of compounds containing a benzo[d]imidazol-2-yl group is characterized by a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[d]imidazol-2-yl group can lead to the formation of C–N bonds . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Physical and Chemical Properties Analysis

Imidazole, a core structure in the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Microwave-Assisted Synthesis : This chemical compound has been synthesized through microwave irradiation, showing the potential for efficient and novel synthetic routes in organic chemistry (Kamila et al., 2011).

  • Creation of Novel Derivatives : The compound's derivatives, such as N-benzyl aplysinopsin analogs, have been synthesized for potential use as anticancer agents (Penthala et al., 2011).

Pharmacological Properties

  • Anti-Inflammatory Activity : Certain derivatives of the compound exhibit anti-inflammatory properties, highlighting their potential in treating inflammation-related conditions (Santos et al., 2005).

  • Anticancer Potential : Some novel synthesized derivatives have shown potent growth inhibition in cancer cell lines, suggesting their potential in cancer therapy (Penthala et al., 2011).

Chemical Sensor Applications

  • Fluorescent Chemical Sensor : A derivative of this compound has been used as a selective fluorescent sensor for Co2+, demonstrating its application in chemical sensing and detection (Li Rui-j, 2013).

Antimicrobial Activity

  • Antibacterial and Antifungal Activities : The compound's derivatives have shown significant inhibition on bacterial and fungal growth, indicating potential use in antimicrobial therapy (Bhambi et al., 2007).

Future Directions

The future directions for research on compounds containing a benzo[d]imidazol-2-yl group could involve exploring their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , and there is a great importance of heterocyclic ring-containing drugs .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methylphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-6-2-5-9-14(11)21-17(22)15(24-18(21)23)10-16-19-12-7-3-4-8-13(12)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXBRFLBYPSORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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